ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups, including an ethyl group, a benzimidazole group, a cyano group, a furan ring, and a piperazine ring. Each of these groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzimidazole group could be introduced through a reaction with a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole and piperazine rings are both heterocyclic, meaning they contain atoms other than carbon in the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyano group could undergo addition reactions, while the benzimidazole group might participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano group and the heterocyclic rings could affect its solubility and reactivity .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activity
- Microwave-assisted synthesis techniques have enabled the creation of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate derivatives. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate efficacy against test microorganisms, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium tuberculosis Inhibition
- A series of molecules designed by molecular hybridization were screened for their in vitro Mycobacterium smegmatis and Mycobacterium tuberculosis DNA GyrB ATPase assay, antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay through differential scanning fluorimetry. These studies support the compound's role in developing novel antitubercular agents (Reddy et al., 2014).
Crystal Structure Analysis
- The crystal structure of related compounds has been determined, providing insights into the molecular conformation, dihedral angles, and overall geometry, which are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets (Faizi et al., 2016).
Furan Ring Containing Organic Ligands
- Research into furan ring-containing organic ligands has led to the synthesis and characterization of metal complexes with potential antimicrobial properties. This work illustrates the compound's versatility in forming chelating agents with biological activity (Patel, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Imidazole and benzimidazole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of action
The mode of action of these compounds can vary widely, depending on their specific targets. Some might inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME properties of these compounds can vary widely, depending on their specific structures. Some might be well absorbed and extensively metabolized, while others might have poor bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and modes of action. Some might induce cell death, while others might alter cell signaling or metabolic processes .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-2-28-21(27)26-11-9-25(10-12-26)19-8-7-16(29-19)13-15(14-22)20-23-17-5-3-4-6-18(17)24-20/h3-8,13H,2,9-12H2,1H3,(H,23,24)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPIADHBMYEDM-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.